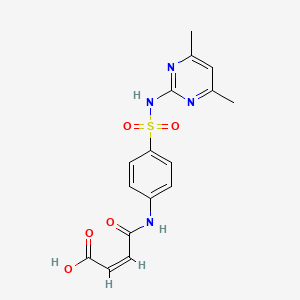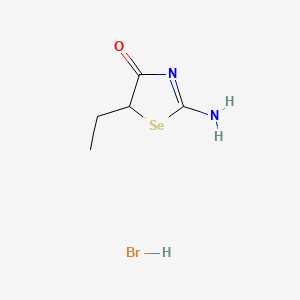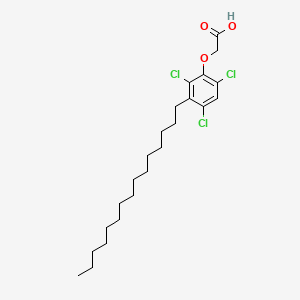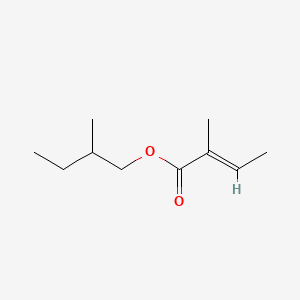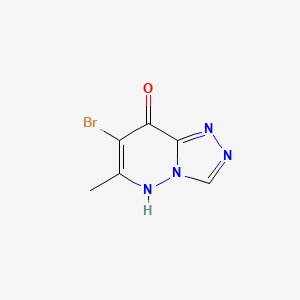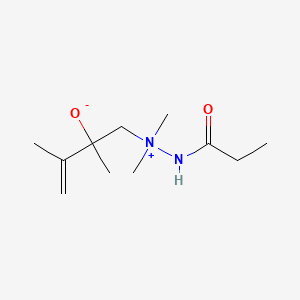
3-(Hexyloxy)-2-oxopropionaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hexyloxy)-2-oxopropionaldehyde is an organic compound characterized by the presence of a hexyloxy group attached to a propionaldehyde backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hexyloxy)-2-oxopropionaldehyde typically involves the reaction of hexyl alcohol with an appropriate aldehyde precursor under controlled conditions. One common method includes the use of hexyl acrylate and hexanol, which are heated to a specific reaction temperature, followed by the addition of a catalyst solution .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-(Hexyloxy)-2-oxopropionaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hexyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-(Hexyloxy)-2-oxopropionaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, coatings, and other industrial materials .
Mechanism of Action
The mechanism of action of 3-(Hexyloxy)-2-oxopropionaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity. This interaction can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- 3-Hexyloxy hexyl propionate
- 5,6-Bis-hexyloxy-benzo [2,1,3]thiadiazole
Comparison: Compared to similar compounds, 3-(Hexyloxy)-2-oxopropionaldehyde is unique due to its specific structural features, which confer distinct reactivity and functional properties. Its hexyloxy group and aldehyde functionality make it versatile for various chemical transformations and applications .
Properties
CAS No. |
93892-08-1 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
3-hexoxy-2-oxopropanal |
InChI |
InChI=1S/C9H16O3/c1-2-3-4-5-6-12-8-9(11)7-10/h7H,2-6,8H2,1H3 |
InChI Key |
DGWQOGPDRHHXCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCC(=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


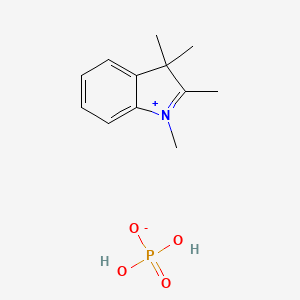

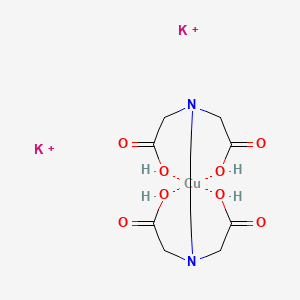
![N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine;(E)-but-2-enedioic acid](/img/structure/B12709917.png)

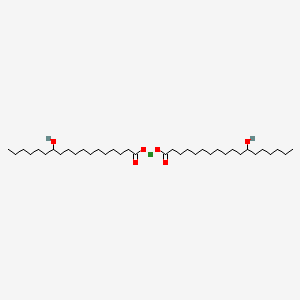
![Ethyl 5-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate](/img/structure/B12709935.png)
